1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of nitrophenylpiperazine derivatives.
Preparation Methods
The synthesis of 1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenylpiperazine with piperidine derivatives under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition occurs through binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin intermediates . The compound’s effects on other molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be compared with other nitrophenylpiperazine derivatives and similar compounds:
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: This compound is also a nitrophenylpiperazine derivative with similar biological activities.
1-(4-Nitrophenyl)piperazine:
Indole derivatives: These compounds share some biological activities with nitrophenylpiperazine derivatives, such as enzyme inhibition and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-2-18(24)21-9-7-15(8-10-21)19(25)22-13-11-20(12-14-22)16-3-5-17(6-4-16)23(26)27/h2-6,15H,1,7-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVIFYQUQBCNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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